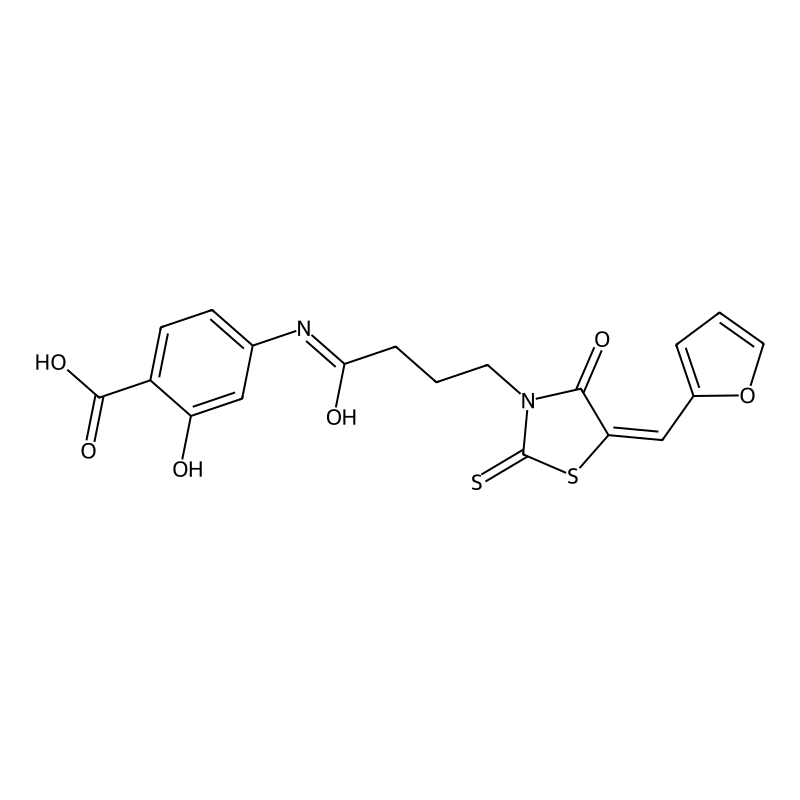

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antiproliferative Activity:

Studies have explored the effect of this compound on cancer cell growth. Research published in the National Institutes of Health's PubMed Central database indicates that the molecule exhibits moderate to strong antiproliferative activity in human leukemia cell lines []. This means it has the potential to slow down or stop the uncontrolled division of cancer cells.

Mechanism of Action:

The research suggests that the anti-cancer activity might be dose-dependent and cell cycle stage-dependent []. This implies that the effectiveness of the compound may vary based on the concentration used and the specific stage of cell division targeted. However, the exact mechanism by which the molecule exerts its anti-cancer effect remains under investigation.

Importance of Functional Groups:

The study also highlights the potential role of functional groups within the molecule in influencing its anti-cancer properties []. Specifically, the presence of electron-donating groups on the thiazolidinone moiety might be crucial for its activity. Further research is needed to explore this aspect in detail.

The compound (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a complex organic molecule characterized by a unique structure that incorporates multiple functional groups, including a furan moiety, thiazolidinone, and a hydroxybenzoic acid derivative. This compound exhibits potential biological activity due to its diverse chemical structure, which allows for interactions with various biological targets.

The chemical behavior of this compound can be analyzed through various types of reactions. It is likely to participate in nucleophilic substitution reactions, particularly at the carbonyl carbon in the thiazolidinone ring, where nucleophiles can attack. Additionally, the presence of the hydroxy group suggests that it may undergo esterification or etherification reactions under appropriate conditions. The furan ring can also engage in electrophilic aromatic substitution, allowing for further functionalization of the compound.

Research indicates that compounds with structural similarities to (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid may exhibit various biological activities, including:

- Antioxidant properties: Compounds containing furan and thiazolidinone moieties often show significant antioxidant activity.

- Antimicrobial effects: Many derivatives of benzoic acid have been reported to possess antimicrobial properties.

- Anti-inflammatory activity: The hydroxybenzoic acid component suggests potential anti-inflammatory effects, which are important in therapeutic applications for conditions like arthritis and other inflammatory diseases .

The synthesis of this compound could involve several steps:

- Formation of the thiazolidinone ring: This can be achieved through a condensation reaction between a suitable thioketone and an amino acid derivative.

- Introduction of the furan moiety: This may require a cyclization reaction or an electrophilic substitution involving furan derivatives.

- Coupling with butanamide and hydroxybenzoic acid: A coupling reaction, possibly utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), could facilitate the formation of the final compound.

The potential applications of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid include:

- Pharmaceutical development: Due to its biological activities, it could be explored as a lead compound for developing new drugs targeting oxidative stress-related diseases or infections.

- Cosmetic formulations: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage.

Interaction studies are essential to understand how this compound interacts with biological systems. These studies typically involve:

- Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.

- Cellular assays: To assess the effects on cell viability, proliferation, and apoptosis in various cell lines.

Such studies are crucial for elucidating the mechanism of action and therapeutic potential of the compound.

Several compounds share structural features with (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Oxothiazolidine | Thiazolidine core | Antimicrobial |

| Furan derivatives | Furan ring | Antioxidant |

| Hydroxybenzoic acid derivatives | Hydroxy group | Anti-inflammatory |

Uniqueness

What sets this compound apart is its combination of both thiazolidinone and hydroxybenzoic acid functionalities along with a furan moiety, which may provide a synergistic effect not observed in simpler analogs. This unique structural arrangement may enhance its biological activity compared to similar compounds that lack one or more of these features.